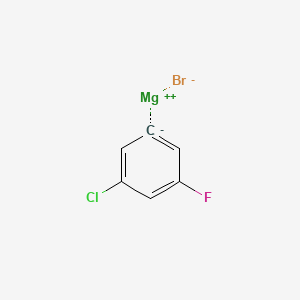
3-Chloro-5-fluorophenylmagnesium bromide
Overview
Description
3-Chloro-5-fluorophenylmagnesium bromide (3-CFMgBr) is an organometallic compound that is widely used in the synthesis of organic compounds. It is a white, crystalline solid with a melting point of 163-164°C. 3-CFMgBr is a useful reagent for the synthesis of a variety of compounds, including heterocycles and natural products. It is also used in the synthesis of pharmaceuticals and agrochemicals. In addition, 3-CFMgBr is used in the synthesis of polymers and materials for the electronics industry.
Scientific Research Applications
Development of Chemosensors
Aza-BODIPY Fluoride Sensor : A study described the synthesis and characterization of a novel NIR region fluoride sensor using aza-boron-dipyrromethene (aza-BODIPY) fluorophore, prepared via a reaction involving an arylmagnesium bromide. This sensor exhibited a highly specific, rapid colorimetric, and 'turn-off' fluorescence response for fluoride ions in solution and in living cells, highlighting its potential for environmental and biological applications (Zou et al., 2014).
Synthesis Methodologies
Cross-Coupling Reactions : Research into Ni- or Cu-catalyzed cross-coupling reactions of alkyl fluorides with Grignard reagents, including phenylmagnesium bromide, demonstrated efficient alkyl-alkyl cross-coupling. This study provided insights into the reactivity of various alkyl halides in cross-coupling reactions, offering valuable information for organic synthesis (Terao et al., 2003).
Material Science
Fluorescence Turn-On Sensing of Fluoride Ions : A project on main group-based anion sensors led to the synthesis of bromide salts of tetraarylstibonium cations for fluoride ion sensing in water. These compounds displayed a turn-on fluorescence response upon fluoride ion detection, underscoring their utility in detecting fluoride concentrations in environmental samples (Hirai et al., 2016).
properties
IUPAC Name |
magnesium;1-chloro-3-fluorobenzene-5-ide;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClF.BrH.Mg/c7-5-2-1-3-6(8)4-5;;/h2-4H;1H;/q-1;;+2/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRDVDFVDHDYJCO-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=[C-]C=C(C=C1F)Cl.[Mg+2].[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClFMg | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-5-fluorophenylmagnesium bromide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





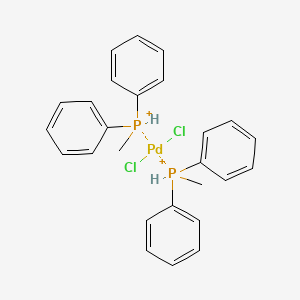
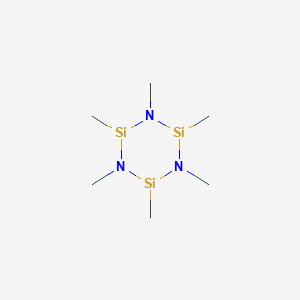


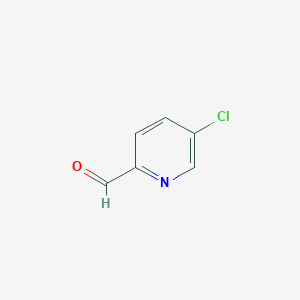
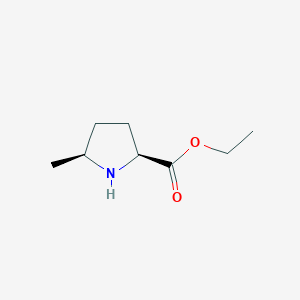
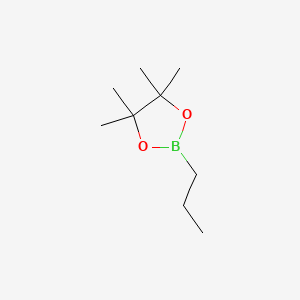
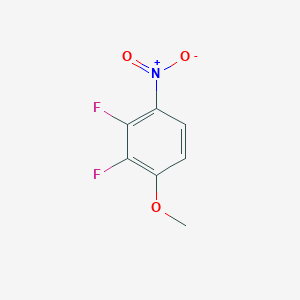
![(4aS,6aR,6aS,6bR,10S,12aR,14bR)-10-[(2S,3R,4S,5S)-4,5-dihydroxy-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B1588531.png)
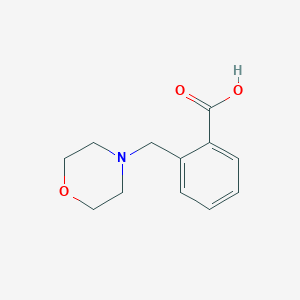

![Methyl 2-(11-oxo-6,11-dihydrodibenzo[b,e]oxepin-2-yl)acetate](/img/structure/B1588535.png)